molecular formula C₂₆H₂₉N₃O₁₀ B1144623 2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin CAS No. 59389-72-9

2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin

Cat. No.: B1144623
CAS No.: 59389-72-9
M. Wt: 543.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin is a derivative of 5-Deazariboflavin, a compound known for its role in various biochemical processes. This compound is characterized by the presence of four acetyl groups attached to the riboflavin molecule, which enhances its stability and solubility. It is primarily used in research settings for studying the mechanisms of flavin-dependent enzymes and photoreactivation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin typically involves the acetylation of 5-Deazariboflavin. The process begins with the protection of the hydroxyl groups on the riboflavin molecule using acetyl groups. This is achieved by reacting 5-Deazariboflavin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which are useful in studying the mechanisms of flavin-dependent enzymes.

    Reduction: Reduction reactions can be used to convert the compound back to its original form or to other reduced derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups to create new derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of 5-Deazariboflavin, which are used in biochemical and photochemical studies.

Scientific Research Applications

2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin has several scientific research applications:

    Chemistry: It is used to study the mechanisms of flavin-dependent enzymes and their role in oxidation-reduction reactions.

    Biology: The compound is used in photoreactivation studies to understand the repair mechanisms of DNA damage caused by ultraviolet light.

    Medicine: Research on this compound contributes to the development of new drugs targeting flavin-dependent enzymes.

    Industry: It is used in the synthesis of various chemical intermediates and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin involves its interaction with flavin-dependent enzymes. The acetyl groups enhance the compound’s stability and solubility, allowing it to effectively participate in enzymatic reactions. The compound acts as a cofactor, facilitating the transfer of electrons in oxidation-reduction reactions. This process is crucial for the catalytic activity of flavin-dependent enzymes, which play a vital role in various biochemical pathways.

Comparison with Similar Compounds

2,3,4,5-Tetra-O-acetyl 5-Deazariboflavin can be compared with other similar compounds such as:

    5-Deazariboflavin: The parent compound, which lacks the acetyl groups and has different solubility and stability properties.

    Riboflavin: Another flavin derivative with different functional groups, used in similar biochemical studies.

    Flavin Mononucleotide (FMN): A phosphorylated derivative of riboflavin, used as a cofactor in various enzymatic reactions.

The uniqueness of this compound lies in its enhanced stability and solubility due to the presence of acetyl groups, making it a valuable tool in biochemical and photochemical research.

Properties

CAS No.

59389-72-9

Molecular Formula

C₂₆H₂₉N₃O₁₀

Molecular Weight

543.52

Synonyms

1-Deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10(2H)-yl)-D-Ribitol 2,3,4,5-Tetraacetate

Origin of Product

United States

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